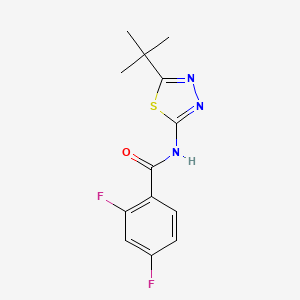
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
Target of Action
The primary target of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide, also known as Glybuzole, is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing and secreting insulin .
Mode of Action
Glybuzole is a sulfonylurea, a class of drugs that can lower blood glucose levels . It works by binding to specific receptors on β-pancreatic cells . This binding blocks ATP-dependent channels for K+ ions, stopping the flow of K+ ions into the cell . This causes the cell membrane to depolarize, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin . The increased secretion of insulin can then lead to a decrease in blood glucose levels .
Biochemical Pathways
The biochemical pathway primarily affected by Glybuzole is the insulin signaling pathway . By stimulating the secretion of insulin, Glybuzole enhances the uptake of glucose by cells, particularly muscle and fat cells . This leads to a decrease in blood glucose levels .
Pharmacokinetics
As an oral antidiabetic drug, it is likely to be well-absorbed in the gastrointestinal tract and widely distributed in the body . It is also likely to be metabolized in the liver and excreted in the urine .
Result of Action
The primary molecular effect of Glybuzole’s action is the increased secretion of insulin from β-pancreatic cells . On a cellular level, this leads to enhanced glucose uptake by cells, particularly muscle and fat cells . The overall result is a decrease in blood glucose levels, which is beneficial for managing diabetes mellitus type 2 .
Action Environment
The action, efficacy, and stability of Glybuzole can be influenced by various environmental factors. Additionally, storage conditions can affect the stability of the drug .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide is its specificity for BTK, which makes it a promising candidate for targeted cancer therapy. However, its irreversible binding to BTK may also limit its use in certain situations, such as in the treatment of autoimmune diseases where BTK plays a beneficial role.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of this compound's potential use in the treatment of autoimmune diseases, where it may have a beneficial effect. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in different cancer types and patient populations.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential in the treatment of various types of cancer. Its specificity for BTK and ability to inhibit downstream signaling pathways make it a promising candidate for targeted cancer therapy. However, further research is needed to fully understand its mechanism of action, optimal dosing and administration, and potential use in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide involves several steps, including the reaction of tert-butyl isocyanate with 2-amino-5-tert-butyl-1,3,4-thiadiazole, followed by the reaction of the resulting compound with 2,4-difluorobenzoyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has been shown to be particularly effective in targeting BTK-dependent signaling pathways, which are critical for the survival and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3OS/c1-13(2,3)11-17-18-12(20-11)16-10(19)8-5-4-7(14)6-9(8)15/h4-6H,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCZBPQTJSIULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2790804.png)
![2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B2790808.png)
![N-Tert-butyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2790810.png)
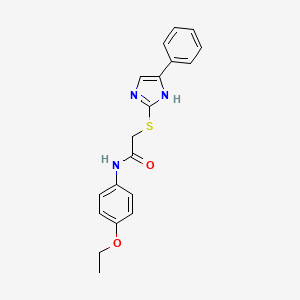
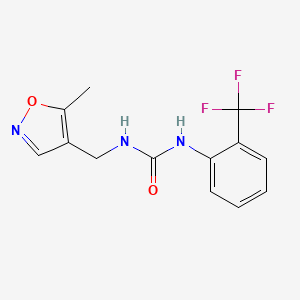
![5-Bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790814.png)
![N-(2,4-dimethoxyphenyl)-2-(8-(3,4-dimethylphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2790815.png)
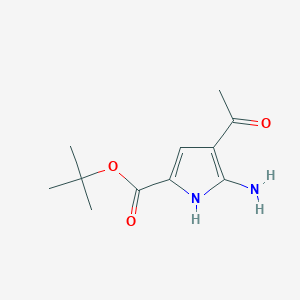
![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)
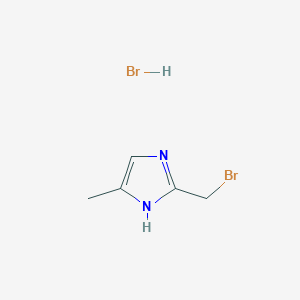

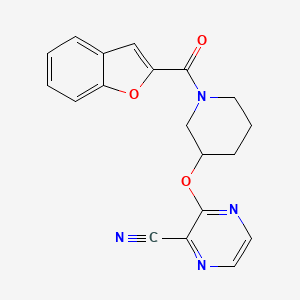
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)
![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)